5-Methyl DL-glutamate
Overview
Description
Glutamate, gamma-methyl ester, also known as glutamic acid, γ-methyl ester, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. Glutamate, gamma-methyl ester is soluble (in water) and a moderately acidic compound (based on its pKa).
Mechanism of Action
Target of Action
The primary target of H-DL-GLU(OME)-OH is believed to be the glutamate receptors , specifically the metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) . Glutamate receptors play a crucial role in the central nervous system, mediating excitatory synaptic transmission .
Mode of Action
H-DL-GLU(OME)-OH, as a glutamate derivative, is likely to interact with its targets, the glutamate receptors, in a similar manner to glutamate. Glutamate activates both ionotropic and metabotropic glutamate receptors . The interaction of H-DL-GLU(OME)-OH with these receptors could lead to changes in the cellular processes regulated by these receptors .
Biochemical Pathways
The interaction of H-DL-GLU(OME)-OH with glutamate receptors can affect various biochemical pathways. Glutamate is involved in many aspects of normal brain function, including cognition, memory, and learning . Therefore, H-DL-GLU(OME)-OH could potentially influence these processes.
Pharmacokinetics
It is known that free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into l-glutamine, which the brain uses for fuel and protein synthesis . It is possible that H-DL-GLU(OME)-OH may have similar properties.
Result of Action
The molecular and cellular effects of H-DL-GLU(OME)-OH’s action are likely to be diverse, given the wide range of processes regulated by glutamate receptors. For instance, it could potentially influence neuronal excitability, synaptic plasticity, and various aspects of cognitive function .
Biochemical Analysis
Biochemical Properties
5-Methyl DL-glutamate participates in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Glutamate, from which this compound is derived, is involved in different metabolic pathways and serves as a precursor for the synthesis of various metabolites
Cellular Effects
Glutamate, the parent compound, has excitatory effects on nerve cells and can excite cells to their death in a process referred to as “excitotoxicity” . It’s plausible that this compound may have similar effects, but this needs to be confirmed through experimental studies.
Metabolic Pathways
This compound is likely involved in the metabolic pathways of glutamate, as it is a derivative of this amino acid
Properties
IUPAC Name |
2-amino-5-methoxy-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEYCCHDTIDZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
28677-37-4 | |
Record name | Glutamic acid, 5-methyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28677-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20859653 | |
Record name | 2-Amino-5-methoxy-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14487-45-7, 1499-55-4 | |
Record name | 5-Methyl hydrogen glutamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14487-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5)-Methyl L-hydrogen glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001499554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Methyl DL-glutamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014487457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1499-55-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl DL-glutamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.979 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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